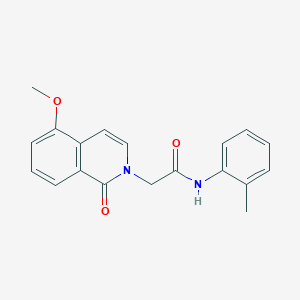![molecular formula C15H18ClN3O3S2 B2497673 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060167-63-6](/img/structure/B2497673.png)
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The exploration of compounds with specific structural features such as "N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide" is driven by the quest for molecules with unique biological activities and chemical properties. Compounds containing thiazol, piperidine, and sulfonyl functional groups are of particular interest due to their diverse pharmacological activities and chemical versatility.
Synthesis Analysis
The synthesis of compounds similar to the specified molecule often involves multi-step reactions, including condensation, methylation, hydrogenolysis, and cyclization processes. For instance, a key intermediate of Tianeptine, 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, was synthesized from 4-chloro-2-sulfonylchloride methyl benzoate through a series of reactions with optimized conditions for condensation and hydrogenolysis, demonstrating the complexity and specificity of synthesizing such compounds (Z. Xiu-lan, 2009).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as those containing piperidine and sulfonyl groups, reveals insights into their conformational preferences and interactions with biological targets. Conformational analysis using the AM1 molecular orbital method identified distinct conformations that contribute to the energetic stability and binding interactions with receptors, as seen in studies of cannabinoid receptor antagonists (J. Shim et al., 2002).
Chemical Reactions and Properties
Compounds with the specified functional groups participate in various chemical reactions, displaying diverse chemical properties. For example, the reductive ring opening of isoxazolidine moieties in chromano–piperidine-fused isoxazolidines demonstrated the potential for NO bond cleavage followed by tandem intramolecular rearrangements, showcasing the chemical reactivity of such structures (Gagandeep Singh et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Development of Novel Heterocyclic Compounds : Research has focused on synthesizing novel heterocyclic compounds derived from specific core structures for potential biological activities. These compounds have been explored for their anti-inflammatory, analgesic, and COX-inhibitor properties, indicating a broad interest in their potential therapeutic applications beyond the typical drug usage parameters (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Cardiac Protective Agents : The inhibition of Na+/H+ exchangers with specific compounds during cardiac ischemia and reperfusion has shown benefits for preserving cellular integrity and functional performance. This highlights a potential application of similar compounds in developing adjunctive therapies for acute myocardial infarction (M. Baumgarth, N. Beier, R. Gericke, 1997).
Anticancer Agents : Some derivatives have been synthesized and evaluated for their anticancer potential. This includes the development of compounds with specific structural motifs that showed strong anticancer activities relative to established drugs, suggesting a pathway for the design of novel therapeutic agents targeting cancer (A. Rehman et al., 2018).
Antimicrobial Activities : New compounds have been synthesized with significant activities against bacterial and fungal strains. This includes the development of β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes showing promise as antimicrobial agents (M. Babu, K. Pitchumani, P. Ramesh, 2013).
Enzyme Inhibition for Alzheimer’s Disease : Compounds have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease, focusing on their ability to inhibit enzymes relevant to the disease's progression. This research avenue suggests an interest in developing novel therapeutic approaches for neurodegenerative conditions (A. Rehman et al., 2018).
Eigenschaften
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S2/c1-9-11(16)5-6-12-13(9)17-15(23-12)18-14(20)10-4-3-7-19(8-10)24(2,21)22/h5-6,10H,3-4,7-8H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVXBMBOHCJTRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3CCCN(C3)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(benzylsulfonyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2497592.png)
![3-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B2497593.png)
![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2497596.png)
![3,5-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497597.png)
![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2497599.png)


![6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497602.png)




![6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2497613.png)